Methyl 10-phenylundecanoate
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Overview
Description
Methyl 10-phenylundecanoate is an organic compound with the molecular formula C18H28O2. It is an ester derived from phenylundecanoic acid and methanol. This compound is known for its unique structural properties, which include a phenyl group attached to the tenth carbon of an undecanoate chain. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 10-phenylundecanoate can be synthesized through the Friedel–Crafts alkylation of benzene with methyl 10-undecenoate. This reaction typically involves the use of a Lewis acid catalyst, such as aluminum chloride (AlCl3), and is conducted under controlled temperatures to ensure the formation of the desired product . The reaction conditions, including temperature and reaction time, play a crucial role in determining the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel–Crafts alkylation processes. These processes are optimized for high yield and efficiency, often utilizing continuous flow reactors and advanced separation techniques to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 10-phenylundecanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Formation of phenylundecanoic acid or phenylundecanone.
Reduction: Formation of 10-phenylundecanol.
Substitution: Formation of nitro, sulfonyl, or other substituted phenyl derivatives.
Scientific Research Applications
Methyl 10-phenylundecanoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block in drug synthesis.
Industry: Utilized in the production of specialty chemicals, fragrances, and polymers.
Mechanism of Action
The mechanism of action of methyl 10-phenylundecanoate involves its interaction with specific molecular targets and pathways. The phenyl group can participate in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions and reactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 10-methylundecanoate: Similar in structure but with a methyl group instead of a phenyl group.
Methyl undecanoate: Lacks the phenyl group, making it less hydrophobic and less reactive in certain chemical reactions.
Uniqueness
Methyl 10-phenylundecanoate is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties. This makes it more versatile in chemical synthesis and potentially more active in biological systems compared to its simpler counterparts .
Properties
CAS No. |
6268-53-7 |
---|---|
Molecular Formula |
C18H28O2 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
methyl 10-phenylundecanoate |
InChI |
InChI=1S/C18H28O2/c1-16(17-13-9-7-10-14-17)12-8-5-3-4-6-11-15-18(19)20-2/h7,9-10,13-14,16H,3-6,8,11-12,15H2,1-2H3 |
InChI Key |
UYMANYMIQXXKBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCCCCCC(=O)OC)C1=CC=CC=C1 |
Origin of Product |
United States |
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